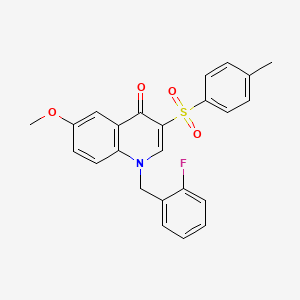

![molecular formula C20H18N4 B3005205 N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877781-88-9](/img/structure/B3005205.png)

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which has been the subject of various studies due to its potential biological activities. Research has been conducted on similar compounds, focusing on their synthesis, molecular structure, chemical reactions, and physical and chemical properties to explore their potential as therapeutic agents.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been reported in several studies. For instance, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides involved the investigation of substituents at the 3-position and led to the development of selective Peripheral Benzodiazepine Receptor (PBR) ligands . Similarly, 2-arylpyrazolo[4,3-d]pyrimidin-7-amines were designed as human A3 adenosine receptor antagonists, with modifications at the 5-position and different acyl and carbamoyl moieties on the 7-amino group . Another study reported the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-7-ones, which showed anti-inflammatory properties without ulcerogenic activity . The synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was achieved by cyclization of a related compound in the presence of Ni(NO3)2 .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives has been elucidated through various studies. For example, the crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules form inversion dimers via pairs of N—H⋯N hydrogen bonds, which are packed into layers by π-stacking interactions . Another study described the hydrogen-bonded chain of rings in 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine and a hydrogen-bonded framework structure in 3,7-diamino-2,5-dimethylpyrazolo[1,5-a]pyrimidine monohydrate .

Chemical Reactions Analysis

The reactivity of pyrazolo[1,5-a]pyrimidine derivatives has been explored, with one study detailing the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands . Another study synthesized 7-trifluoromethylpyrazolo[1,5-a]pyrimidines with anti-inflammatory and antimicrobial properties, demonstrating the versatility of chemical reactions involving this scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives are closely related to their biological activities. For instance, the introduction of lipophilic groups and acyl moieties significantly influenced the binding affinity and selectivity of these compounds towards human adenosine receptors . The anti-inflammatory properties of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines were evaluated, and docking experiments were performed to study their ability to bind into the active site of the COX-2 enzyme . Additionally, the inhibitory activity of 6-phenylpyrazolo[3,4-d]pyrimidones on cGMP specific phosphodiesterase was assessed, with certain derivatives showing high levels of activity and metabolic stability .

科学的研究の応用

Crystal Structure and Anticancer Activity

- Synthesis and Analysis : This compound has been synthesized through chlorination and aminization processes. Its structure was confirmed using various techniques including X-ray diffraction, indicating its potential for detailed structural studies (Lu Jiu-fu et al., 2015).

- Anticancer Properties : It exhibits moderate anticancer activity, highlighting its potential use in oncological research (Lu Jiu-fu et al., 2015).

Chemical Synthesis Techniques

- Regioselective Synthesis : Studies focus on the regioselective synthesis of derivatives of pyrazolo[1,5-a]pyrimidine, showcasing advanced chemical synthesis techniques (Drev, Miha et al., 2014).

Structural Modifications and Pharmaceutical Potential

- Modification for Anti-Inflammatory Properties : Structural modifications of pyrazolo[1,5-a]pyrimidine derivatives have been explored to enhance anti-inflammatory properties. These studies provide insights into the pharmaceutical applications of these compounds (Auzzi, G. et al., 1983).

Development of Novel Therapeutic Agents

- Phosphodiesterase Inhibitors : Derivatives of pyrazolo[1,5-a]pyrimidine have been identified as specific inhibitors of phosphodiesterase, which has implications for the development of new therapeutic agents (Dumaitre, B. et al., 1996).

Advanced Synthesis and Analytical Techniques

- Solvent-Free Synthesis : Innovative solvent-free synthesis methods have been developed for these compounds, which is crucial for environmentally friendly chemical processes (Quiroga, J. et al., 2009).

Applications in Molecular Modeling

- Molecular Modeling in Drug Design : Studies have used molecular modeling to understand the affinity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives for different receptors, which is important in drug design (Squarcialupi, L. et al., 2014).

特性

IUPAC Name |

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-15-12-19(21-13-16-8-4-2-5-9-16)24-20(23-15)18(14-22-24)17-10-6-3-7-11-17/h2-12,14,21H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBYBEIFZUYXOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49647393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)

![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4-dimethoxybenzamide](/img/structure/B3005130.png)

![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)

![Methyl 2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B3005135.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)

![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-Phenyl-2-azaspiro[4.5]decane hydrochloride](/img/structure/B3005143.png)

![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)